molecular formula C15H14O2 B1611354 4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1049130-93-9

4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1611354
CAS No.: 1049130-93-9
M. Wt: 226.27 g/mol
InChI Key: CHQHBOMSKFIMJY-UHFFFAOYSA-N
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Description

4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C15H14O2 It belongs to the class of biphenyl carboxylic acids, which are characterized by the presence of a biphenyl core substituted with a carboxylic acid group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid involves the Grignard reaction. In this process, an ethyl magnesium bromide Grignard reagent is reacted with 3-bromobiphenyl-4-carboxylic acid under anhydrous conditions to form the desired product. The reaction typically requires a dry ether solvent and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of 4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4’-carboxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4’-Carboxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-Ethyl-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4’-Methyl-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    4’-Chloro-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a chloro group instead of an ethyl group.

    4’-Bromo-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a bromo group instead of an ethyl group

Uniqueness

4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. The ethyl group can enhance the compound’s lipophilicity, making it more soluble in organic solvents and potentially affecting its interactions with biological targets.

Properties

IUPAC Name

3-(4-ethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQHBOMSKFIMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571368
Record name 4'-Ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049130-93-9
Record name 4'-Ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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